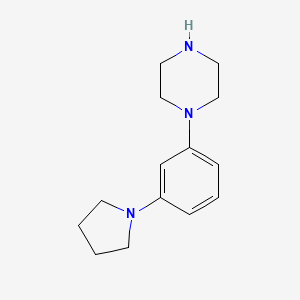
(3-Bromo-2-methyl-phenyl)-cyclohexyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-cyclohexyl-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a cyclohexyl group, and a methyl group attached to the aniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-2-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of N-cyclohexyl-2-methylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the cyclohexylation of 3-bromo-2-methylaniline. This can be achieved using cyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 3-bromo-N-cyclohexyl-2-methylaniline may involve large-scale bromination and cyclohexylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
3-bromo-N-cyclohexyl-2-methylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced forms.
科学研究应用
3-bromo-N-cyclohexyl-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various diseases.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies to understand its interaction with biological molecules.
作用机制
The mechanism of action of 3-bromo-N-cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-bromo-2-methylaniline: Lacks the cyclohexyl group, making it less bulky and potentially less selective in certain applications.
N-cyclohexyl-2-methylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-bromo-N-methylaniline: Lacks the cyclohexyl group, affecting its binding properties and overall reactivity.
Uniqueness
3-bromo-N-cyclohexyl-2-methylaniline is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts specific chemical and physical properties, making it a valuable compound in various research and industrial applications. Its structure allows for selective interactions and reactions, providing an advantage over similar compounds in certain contexts.
属性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC 名称 |
3-bromo-N-cyclohexyl-2-methylaniline |
InChI |
InChI=1S/C13H18BrN/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h5,8-9,11,15H,2-4,6-7H2,1H3 |
InChI 键 |
FTHIHJHPLLQJOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


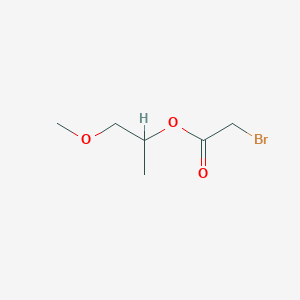
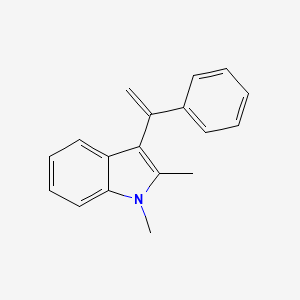
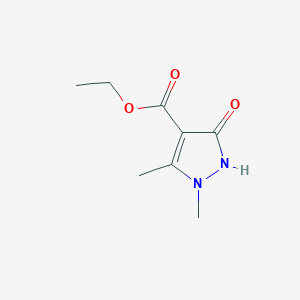
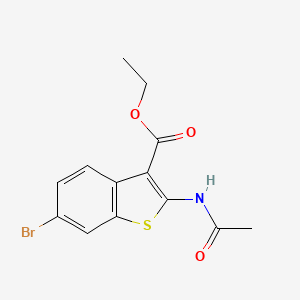
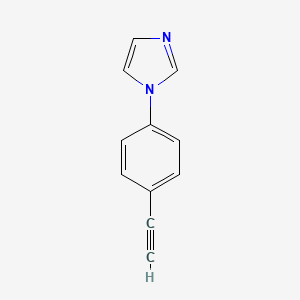

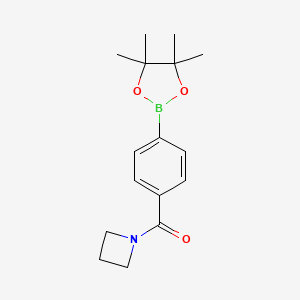
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
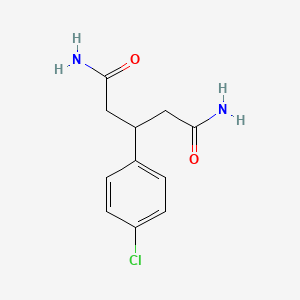
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
